molecular formula C6H7N5 B13105656 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

Cat. No.: B13105656
M. Wt: 149.15 g/mol
InChI Key: UHGHVSCYDBDTGR-UHFFFAOYSA-N
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Description

5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines. These compounds are characterized by a bicyclic structure consisting of fused pyrimidine and triazine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide-dimethylacetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where substituents on the ring system are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and interfere with DNA processes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C6H7N5/c1-4-5-6(9-2-7-4)11-10-3-8-5/h2-3H,1H3,(H,8,10)(H,7,9,11)

InChI Key

UHGHVSCYDBDTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)NNC=N2

Origin of Product

United States

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